Ethyl 7-chloro-2-oxoheptanoate
Description
Significance as a Pharmaceutical Intermediate Precursor
Role in Cilastatin (B194054) Synthesis Pathways
Ethyl 7-chloro-2-oxoheptanoate is a key starting material in the synthesis of Cilastatin. patsnap.comgoogle.comijpsr.com Cilastatin is a renal dehydropeptidase inhibitor co-administered with the broad-spectrum antibiotic imipenem (B608078) to prevent its degradation in the kidneys. patsnap.comnih.gov
The synthesis of Cilastatin involves the condensation of this compound with (S)-2,2-dimethylcyclopropanecarboxamide. dissertationtopic.netjustia.comwjpsonline.com This reaction, often catalyzed by an acid like p-toluenesulfonic acid in a solvent such as toluene (B28343), yields an intermediate known as ethyl (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoate. justia.comwjpsonline.comepo.org Following this condensation, the resulting ester is hydrolyzed, and subsequent reaction with L-Cysteine hydrochloride leads to the formation of Cilastatin acid. dissertationtopic.netjustia.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-chloro-2-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJLIIMRHGRCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057833 | |
| Record name | Ethyl 7-chloro-2-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78834-75-0 | |
| Record name | Heptanoic acid, 7-chloro-2-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78834-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-chloro-2-oxoheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078834750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-chloro-2-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-chloro-2-oxoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Broad Applications in Advanced Organic Chemistry
Grignard Reaction-Based Synthetic Routes
The synthesis of this compound via a Grignard reaction typically begins with the formation of a Grignard reagent from 1-bromo-5-chloropentane and magnesium. smolecule.comgoogle.compatsnap.com This organomagnesium compound is then reacted with an oxalate derivative to yield the target molecule. smolecule.comgoogle.com
Optimization of Grignard Reagent Formation and Reaction Conditions
Precise temperature control is crucial during the Grignard reaction to minimize side reactions and enhance product yield. numberanalytics.comnumberanalytics.com The reaction is often conducted at temperatures ranging from -50°C to 50°C, with a preferred range of -10°C to 25°C. google.com The addition reaction with the oxalate derivative is also temperature-sensitive, with an optimal temperature range of -25°C to -5°C. google.com
The choice of solvent is another critical factor. numberanalytics.com Anhydrous solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), and toluene (B28343) are commonly used. smolecule.comnumberanalytics.comnumberanalytics.com The use of a benzene-type solvent, sometimes in combination with an organic base, has been reported to be effective for the Grignard reaction. google.com The selection of the solvent system can impact the solubility of the reactants and the stability of the Grignard reagent. numberanalytics.com
| Parameter | Optimized Range/Condition | Source(s) |
| Grignard Reaction Temperature | -10°C to 25°C | google.com |
| Addition Reaction Temperature | -25°C to -5°C | google.com |
| Solvents | Diethyl ether, THF, Toluene | smolecule.comnumberanalytics.comnumberanalytics.com |
The addition of an organic base to the reaction mixture can improve the efficiency of the Grignard reaction. google.com A patent describes a method where the Grignard reaction is performed in a benzene (B151609) solvent to which an organic base is added, with a volume ratio of the organic base to the benzene solvent ranging from 0.2:1 to 0.8:1. google.com The presence of the organic base can help to improve the yield of the subsequent addition reaction. google.com
Condensation Reactions with Oxalate Derivatives
The formed Grignard reagent undergoes a condensation reaction with an oxalate derivative to form the carbon skeleton of this compound. smolecule.comgoogle.com
A common method involves the reaction of the Grignard reagent with diethyl oxalate. smolecule.comgoogle.comchemicalbook.com The Grignard reagent, prepared from 1-bromo-5-chloropentane and magnesium, is added to a solution of diethyl oxalate. google.com The molar ratio of diethyl oxalate to 1-bromo-5-chloropentane is typically maintained between 1:1 and 2:1 to optimize the reaction. google.com This reaction is generally carried out at controlled low temperatures. smolecule.com Following the addition, the reaction mixture is typically hydrolyzed with an acid to obtain the final product. google.com
| Reactants | Molar Ratio | Source(s) |
| Diethyl oxalate : 1-bromo-5-chloropentane | 1:1 to 2:1 | google.com |
Another synthetic route utilizes ethyloxalylmonochloride as the acylating agent. This reagent can react with the Grignard reagent to form the desired α-keto ester structure of this compound. Ethyloxalylmonochloride is a reactive compound that serves as a key intermediate in the synthesis of various organic molecules, including α-keto esters.
Subsequent Hydrolysis and Purification Strategies
Following the initial synthesis of crude this compound, typically via a Grignard reaction between the Grignard reagent of 1-bromo-5-chloropentane and diethyl oxalate, several hydrolysis and purification steps are essential to obtain a high-purity product. smolecule.compatsnap.com These strategies are designed to remove unreacted starting materials, byproducts, and other impurities.
After the primary condensation reaction, the resulting reaction mixture is subjected to acid hydrolysis. google.com This step is crucial for converting the intermediate organometallic species into the desired ketoester. Typically, a dilute acid solution, such as sulfuric acid, is added to the reaction mixture while carefully controlling the temperature. google.com The pH of the solution is adjusted to a range of 2-3 to ensure complete hydrolysis. google.com Following hydrolysis, the mixture undergoes a work-up procedure which often includes neutralization with an alkaline solution, separation of the organic phase, and subsequent distillation to remove the solvent. google.com
A sophisticated purification technique for the crude product involves the use of hydrazine (B178648) compounds. smolecule.com This method significantly enhances the purity of the final product, achieving levels between 97-99.5%. The process involves the condensation of the crude this compound with a hydrazine derivative, such as thiosemicarbazide (B42300) or 4-dinitrophenylhydrazine. This reaction forms a solid hydrazone intermediate, which can be easily separated from the reaction mixture by filtration. google.com
| Step | Description | Reagents | Outcome |
| Condensation | The crude product is reacted with a hydrazine compound. | Thiosemicarbazide or 4-dinitrophenylhydrazine | Formation of a solid hydrazone intermediate. |
| Filtration | The solid intermediate is separated from the liquid impurities. | - | Isolated solid hydrazone. |
| Hydrolysis | The purified intermediate is hydrolyzed to yield the final product. | Alkaline solution (e.g., NaOH or KOH) | High-purity this compound. |
Table 1: Purification of this compound via Hydrazine Condensation
Distillation is a fundamental technique for the final isolation and purification of this compound. vvrorganics.co.in Fractional distillation under reduced pressure is employed to separate the product from components with different boiling points. This method is critical for achieving the high purity required for pharmaceutical applications. google.com
Rectification, a more advanced form of distillation involving multiple theoretical plates, is the final step after the hydrolysis of the hydrazine derivative. google.com This process ensures the removal of any remaining volatile impurities, yielding this compound with a purity often exceeding 98%. patsnap.com
Alternative Synthetic Approaches and Mechanistic Studies
While the Grignard-based synthesis is a dominant method, alternative pathways and a deeper understanding of the reaction mechanisms are continuously being explored to improve yield, reduce costs, and enhance safety.
To circumvent the often harsh conditions and the challenges associated with Grignard reactions, alternative synthetic routes have been developed.
One notable non-Grignard pathway starts with ethyl acetoacetate (B1235776) and 1-bromo-5-chloropentane. environmentclearance.nic.in In this method, ethyl acetoacetate is reacted with 1-bromo-5-chloropentane in the presence of a base like potassium carbonate. environmentclearance.nic.in The resulting intermediate is then further reacted with nitrosyl sulfuric acid and formaldehyde (B43269) to produce ethyl 7-chloro-2-hydroamino-heptanoate, which is subsequently purified with formaldehyde to yield the final product. environmentclearance.nic.in
Another alternative synthesis begins with 6-chloroacetyl chloride. wipo.int This two-step process is reported to be easily controllable, cost-effective, and result in high yields with few side reactions. wipo.int
| Starting Materials | Key Reagents | Final Product |
| Ethyl acetoacetate, 1-Bromo-5-chloropentane | Potassium carbonate, Nitrosyl sulfuric acid, Formaldehyde | This compound |
| 6-Chloroacetyl chloride | Nucleophilic reagent, Condensing agent, P2O5, Acid | This compound |
Table 2: Comparison of Non-Grignard Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic processes. For the Grignard-based synthesis, the reaction proceeds through the nucleophilic attack of the Grignard reagent on one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by hydrolysis of the resulting magnesium salt to yield the α-keto ester.
A proposed mechanism for the synthesis starting from 6-chloroacetyl chloride involves a nucleophilic substitution reaction. wipo.int In the first step, 6-chloroacetyl chloride reacts with a nucleophilic reagent in the presence of a condensing agent and P2O5 to form 6-chloroacetyl cyanide. wipo.int This intermediate then undergoes acid-catalyzed hydrolysis and a subsequent nucleophilic substitution with a second nucleophilic reagent to afford the target molecule, this compound. wipo.int This two-step approach offers a more controlled and potentially higher-yielding alternative to traditional methods. wipo.int
Process Optimization and Scalability Research
The synthesis of this compound, a key intermediate for pharmaceuticals like Cilastatin, has been the subject of extensive research to improve its efficiency, cost-effectiveness, and industrial applicability. google.compatsnap.comgoogle.com The purity of this starting material is a critical factor influencing the final quality and yield of the active pharmaceutical ingredient. google.comgoogle.com Consequently, process optimization focuses on maximizing yield and purity while ensuring the scalability and economic viability of the production process.
Strategies for Enhancing Product Yield and Purity
Research efforts have identified several key parameters that can be manipulated to enhance the yield and purity of this compound. The Grignard reaction, which involves reacting the Grignard reagent of 1-bromo-5-chloropentane with diethyl oxalate, is a common synthetic route, and its optimization has been a primary focus. google.comsmolecule.com
Key optimization strategies include:
Reaction Temperature Control: Maintaining a low reaction temperature is crucial. For the Grignard reaction and subsequent condensation, controlling the temperature within the range of -30 to +15 °C effectively minimizes the formation of side products, thereby improving both the purity and yield of the final product. google.com One patented method specifies an addition reaction temperature of -25 to -5 °C for optimal results. google.com
Solvent Systems: The choice of solvent significantly impacts the reaction's safety and outcome. While tetrahydrofuran (THF) is effective for initiating the Grignard reaction, its tendency to form peroxides and participate in side reactions is a drawback. google.comgoogle.com Toluene has been proposed as a safer and less reactive alternative for industrial-scale production. google.com Furthermore, conducting the Grignard reaction in a benzene-type solvent with the addition of an organic base has been shown to effectively inhibit side reactions, leading to higher yields and product purity. google.com
Advanced Purification Techniques: Post-reaction purification is critical for achieving high-purity this compound. A method involving the treatment of the crude product with a hydrazine compound to form a solid intermediate, which is then hydrolyzed and rectified, has been developed. google.compatsnap.com This process effectively removes impurities, yielding a final product with a purity exceeding 98%. patsnap.com Fractional distillation under reduced pressure is another critical purification method for isolating the product.
Reagent Ratios and Addition Order: The molar ratio of reactants is a key factor. In the Grignard synthesis, a molar ratio of 1-bromo-5-chloropentane to magnesium between 1:1 and 1:5 has been explored. google.com To improve the yield of the condensation step, one approach involves mixing diethyl oxalate with an organic base before adding the Grignard reagent solution. google.com
The following table summarizes the impact of various synthetic strategies on product yield and purity.
| Strategy | Description | Reported Outcome | Reference |
|---|---|---|---|
| Low-Temperature Control | Maintaining Grignard and condensation reaction temperatures between -30 and +15 °C. | Effectively controls side reactions, improving product purity and yield. | google.com |
| Hydrazine Purification | Treating crude product with a hydrazine compound, followed by hydrolysis and rectification. | Achieves product purity of over 98%. | google.compatsnap.com |
| Benzene/Organic Base Solvent System | Using a benzene-type solvent with an added organic base for the Grignard reaction. | Effectively restrains Wurtz side reactions, enhancing yield and purity. | google.com |
| Toluene as Solvent | Replacing ether solvents like THF with toluene. | Improves safety and reduces potential for solvent-related side reactions. | google.com |
Industrial Feasibility and Cost-Effectiveness Assessments
The selection of a synthetic route for industrial production hinges on a balance of factors including the number of steps, reaction conditions, raw material costs, product yield, and environmental impact. google.com Several routes to this compound have been evaluated for their industrial viability.
Grignard Reagent Route: This is a widely used method due to its relatively short synthetic path and simple reaction steps. google.com However, the standard Grignard reaction requires harsh, anhydrous conditions and low temperatures to prevent side reactions, which can be challenging and costly to maintain in large-scale industrial production. google.comgoogle.com Innovations, such as using toluene as a solvent and implementing advanced purification protocols, have made this route more cost-effective and feasible for industrial application, with some methods reporting high yields and significantly reduced production costs. google.compatsnap.compatsnap.com
Methyl Acetoacetate Route: This established pathway is characterized by a longer synthetic route and extended production cycle. google.comgoogle.com While it can produce yields of around 60-63%, the longer process contributes to higher production costs. google.com
1,3-Dimercaptopropane Route: This route can achieve a high total yield of approximately 70%. google.com However, it is hampered by several disadvantages for industrial use, including a complex and lengthy synthesis, the high cost of reagents like 1,3-dimercaptopropane, and serious environmental pollution from foul-smelling sulfur compounds. google.com
6-Chloroacetyl Chloride Route: A patented two-step method starting from 6-chloroacetyl chloride is presented as a highly efficient alternative for industrial production. wipo.int It claims to be easily controllable, low-cost, and high-yield, with few side reactions, making it an attractive option for scaling up. wipo.int
The table below provides a comparative assessment of different synthetic routes.
| Synthetic Route | Advantages | Disadvantages | Reported Yield | Reference |
|---|---|---|---|---|
| Grignard Reagent Route | Short synthetic route, simple reaction steps. google.com | Harsh conditions (anhydrous, low temp), side reactions. google.comgoogle.com | 43-72% (can be improved >98% purity with optimization). google.compatsnap.com | google.com |
| Methyl Acetoacetate Route | Established method. | Longer synthesis, higher cost. google.comgoogle.com | 60-63%. google.com | google.com |
| 1,3-Dimercaptopropane Route | Higher yield. google.com | Complex, high material cost, serious pollution. google.com | ~70%. google.com | google.com |
| 6-Chloroacetyl Chloride Route | Two-step process, low cost, few side reactions, high yield. wipo.int | Less common, relies on specific reagents. wipo.int | High. wipo.int | wipo.int |
Side Reaction Mitigation and By-product Control
A significant challenge in the synthesis of this compound, particularly via the Grignard route, is the prevalence of side reactions that reduce yield and complicate purification. google.comgoogle.com Effective mitigation of these reactions is a cornerstone of process optimization.
The primary side reactions and their control strategies include:
Wurtz-type Reactions: In the formation of the Grignard reagent from 1-bromo-5-chloropentane, a common side reaction is the coupling of the organomagnesium compound with unreacted alkyl halide. This "Wurtz" side reaction can be effectively suppressed by using a benzene-type solvent and adding an organic base. google.com
Formation of Di-Grignard Reagent: The presence of two halogen atoms in the starting material (1-bromo-5-chloropentane) creates the possibility of forming a di-Grignard reagent, which leads to undesired by-products. Strict control of low reaction temperatures is essential to prevent this and other decomposition pathways. google.comgoogle.com
Key mitigation strategies are summarized in the table below.
| Side Reaction / By-product | Mitigation Strategy | Mechanism | Reference |
|---|---|---|---|
| Wurtz Reaction Products | Use of a benzene-type solvent with an added organic base. | The solvent system suppresses the coupling reaction between the Grignard reagent and the alkyl halide. | google.com |
| Di-Grignard By-products | Strict low-temperature control (e.g., -30 to +15 °C). | Low temperatures prevent the decomposition of the mono-Grignard reagent and the formation of the di-Grignard species. | google.comgoogle.com |
| Over-chlorination | Optimizing molar ratios of chlorinating agents (e.g., SOCl₂:lactone ≥ 1.2:1) in alternative routes. | Prevents the introduction of excess chlorine atoms onto the molecule. | |
| Solvent-Related Impurities | Replacing ether solvents (THF) with toluene. | Toluene is less reactive and does not have the epoxy bond found in THF, reducing by-product formation. | google.comgoogle.com |
Chemical Reactivity and Derivatization Studies of Ethyl 7 Chloro 2 Oxoheptanoate
Nucleophilic and Electrophilic Reactivity Profiles
The chemical behavior of ethyl 7-chloro-2-oxoheptanoate is dictated by its two primary functional groups: the alpha-keto ester moiety and the terminal chloro group. ontosight.ai Each site exhibits distinct reactivity towards nucleophiles and electrophiles, enabling selective chemical modifications.
Reactivity of the Alpha-Keto Ester Moiety
The alpha-keto ester group is characterized by two adjacent electrophilic centers: the ketone carbonyl (C2) and the ester carbonyl (C1). The ketone group is generally more reactive towards nucleophiles than the ester. This moiety can undergo several key reactions:
Nucleophilic Addition to the Ketone: The C2 ketone readily reacts with various nucleophiles. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. smolecule.com
Condensation Reactions: The ketone can participate in condensation reactions with amines and related compounds. A notable example is its reaction with amides, such as (S)-2,2'-Dimethylcyclopropanecarboxamide, which is a key step in certain pharmaceutical syntheses. dissertationtopic.netwjpsonline.com
Enolate Formation: The protons on the carbon adjacent to the ketone (C3) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or other modifications at this position.
Hydroxylation: The alpha-position to the ketone can be hydroxylated using oxidizing agents, a transformation that can be valuable in the synthesis of complex natural products and their analogs. acs.org
Reactivity of the Terminal Chloro Group
The terminal chloro group at the C7 position is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of functional groups at the end of the seven-carbon chain.
Nucleophilic Substitution: The chlorine atom can be displaced by a range of nucleophiles, such as amines, thiols, and cyanides. smolecule.comsmolecule.com This reactivity is fundamental to its use as a building block in the synthesis of larger molecules. For example, it is a precursor in the synthesis of cilastatin (B194054), where the chloro group is ultimately displaced. smolecule.com
Grignard Reagent Formation: While the presence of the electrophilic keto-ester moiety complicates this, under specific conditions, the chloro group could potentially be converted to a Grignard reagent, although this is not a typical reaction pathway due to intramolecular reactivity. More commonly, the parent compound, 1-bromo-5-chloropentane (B104276), is used to form a Grignard reagent which then reacts with diethyl oxalate (B1200264) to produce this compound. google.comgoogle.com
Transformational Chemistry
The dual reactivity of this compound has been exploited in a variety of chemical transformations to generate diverse molecular architectures.
Condensation Reactions with Amides (e.g., (S)-2,2'-Dimethylcyclopropanecarboxamide)
A significant application of this compound is its condensation reaction with (S)-2,2'-dimethylcyclopropanecarboxamide. dissertationtopic.net This reaction is a critical step in the synthesis of the renal dehydropeptidase inhibitor, cilastatin. wjpsonline.com
The reaction is typically carried out in a solvent like toluene (B28343) with azeotropic removal of water, often catalyzed by an acid such as p-toluenesulfonic acid. wjpsonline.comgoogle.com This condensation forms an enamine or imine intermediate which is then involved in subsequent steps. The reaction of this compound with (S)-2,2'-dimethylcyclopropanecarboxamide yields ethyl (Z)-7-chloro-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoate, along with its (E) isomer. google.comambeed.com
Table 1: Condensation Reaction of this compound with (S)-2,2'-Dimethylcyclopropanecarboxamide
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| This compound | (S)-2,2'-Dimethylcyclopropanecarboxamide | p-Toluenesulfonic acid | Toluene | Ethyl (Z/E)-7-chloro-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoate |
Acid-Mediated Transformations and Chlorination Reactions of Derivatives
The derivatives of this compound can undergo various acid-mediated transformations. For instance, the enamine product from the condensation with (S)-2,2'-dimethylcyclopropanecarboxamide can be hydrolyzed under acidic conditions. wjpsonline.com Furthermore, treatment of the subsequent hydrolyzed product with aqueous HCl has been employed as a purification method to control the levels of isomeric impurities. wjpsonline.com
The terminal chloro group in the derivatives of this compound remains available for further reactions. This allows for the introduction of other functionalities through nucleophilic substitution, even after the alpha-keto ester has been modified. This versatility is crucial for building complex molecular structures. The chlorine atom can also influence the reactivity of other parts of the molecule. smolecule.com
Development of Structurally Related Compound Libraries
The versatile reactivity of this compound makes it an excellent scaffold for the development of compound libraries for drug discovery and other applications. By systematically reacting both the alpha-keto ester and the terminal chloro group with a variety of reagents, a diverse set of structurally related compounds can be generated.
For example, libraries can be created by:
Reacting the terminal chloro group with a panel of different amines, thiols, or other nucleophiles.
Utilizing a range of amides or other nucleophiles in condensation reactions at the alpha-keto ester position.
Performing reductions or other transformations on the ketone functionality.
These libraries of related compounds are valuable for structure-activity relationship (SAR) studies in medicinal chemistry. smolecule.com
Stereoselective Transformations and Chiral Synthesis
The functionalized nature of this compound, featuring both a ketone and a terminal chloride, makes it a valuable substrate for stereoselective transformations, leading to the synthesis of chiral molecules. Research in this area has focused on the stereocontrolled reduction of the C2-keto group to a hydroxyl group, thereby creating a chiral center. These chiral derivatives are significant intermediates in the synthesis of complex bioactive molecules.
The control of stereochemistry in derivatives of this compound is primarily achieved through biocatalytic reductions. While direct enzymatic reduction studies on this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on the closely related substrate, ethyl 2-oxoheptanoate. These studies demonstrate the potential for achieving high enantioselectivity in the synthesis of the corresponding chiral α-hydroxy esters.
Biocatalysis offers a powerful tool for the stereoselective reduction of α-keto esters. Various microorganisms and isolated enzymes have been shown to effectively catalyze the reduction of the keto group to a hydroxyl group, yielding products with high enantiomeric excess (e.e.). For instance, the cell-free extract of the earthworm, Lumbricus rubellus, has been identified as a novel biocatalyst for this transformation. In the presence of NADH or NADPH as a coenzyme, this extract can reduce ethyl 2-oxoheptanoate to the corresponding (R)-hydroxyl ester with an exceptional enantiomeric excess of over 99%. oup.com This high degree of stereocontrol highlights the potential for developing highly selective biocatalytic systems for the synthesis of chiral derivatives of this compound.
Further research into microbial reductions has identified several strains of actinomycetes, such as Streptacidiphilus and Kitasatospora, capable of stereoselectively reducing α-keto esters. ijcmas.com Studies on various carbonyl compounds, including ethyl 2-oxoheptanoate, have shown that these microorganisms can serve as effective biocatalysts. scirp.org The stereoselectivity of these reductions can often be influenced by the choice of microbial strain and reaction conditions.
The following table summarizes the findings from biocatalytic reduction studies on ethyl 2-oxoheptanoate, which provide a strong indication of the potential for controlling the stereochemistry of this compound derivatives.
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
| Cell-free extract of Lumbricus rubellus | Ethyl 2-oxoheptanoate | (R) | >99% | oup.com |
| Streptacidiphilus and Kitasatospora strains | Ethyl 2-oxoheptanoate | Not specified | Not specified | ijcmas.comscirp.org |
These examples underscore the feasibility of producing chiral α-hydroxy heptanoates with a high degree of stereochemical purity. The presence of the chloro-substituent at the 7-position in this compound is not expected to fundamentally alter the accessibility of the C2-keto group to enzymatic reduction, suggesting that similar high levels of stereocontrol could be achieved for this substrate.
This compound is a key starting material in the synthesis of important chiral pharmaceutical intermediates. One of the most notable applications is in the production of Cilastatin sodium. dissertationtopic.net Cilastatin is a renal dehydropeptidase inhibitor, co-administered with the antibiotic imipenem (B608078) to prevent its degradation in the kidneys. google.com The synthesis of Cilastatin sodium involves the coupling of a chiral cyclopropane (B1198618) derivative with a derivative of this compound.
A dissertation on the synthesis of Cilastatin sodium details a crucial step where (S)-2,2-dimethylcyclopropane carboxamide is reacted with this compound. dissertationtopic.net This reaction forms an intermediate, ethyl 7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-hydroxyheptanoate, which is a key precursor to the final Cilastatin molecule. The stereochemistry of the final product is influenced by the chiral starting materials.
The reaction sequence highlights the role of this compound as a foundational block for building more complex chiral structures. The subsequent reaction of the intermediate with L-cysteine methyl ester hydrochloride further elaborates the molecule, ultimately leading to the formation of the alkyl cilastatin ester with a reported yield of 74.1% under optimized conditions. dissertationtopic.net
The following table outlines the key reactants and products in a reported synthesis of a Cilastatin intermediate starting from this compound. dissertationtopic.net
| Reactant 1 | Reactant 2 | Product | Significance | Reference |
| This compound | (S)-2,2-dimethylcyclopropane carboxamide | Ethyl 7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-hydroxyheptanoate | Key intermediate in Cilastatin synthesis | dissertationtopic.net |
| Ethyl 7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-hydroxyheptanoate | L-cysteine methyl ester hydrochloride | Alkyl cilastatin ester | Precursor to Cilastatin sodium | dissertationtopic.net |
This application demonstrates the practical utility of this compound in the pharmaceutical industry for the production of complex chiral molecules. The ability to introduce chirality through reactions at the C2-position makes it a versatile and valuable building block in asymmetric synthesis.
Analytical Research and Impurity Profiling of Ethyl 7 Chloro 2 Oxoheptanoate
Advanced Chromatographic Methodologies
Chromatographic techniques are essential for separating Ethyl 7-chloro-2-oxoheptanoate from raw materials, byproducts, and other impurities, allowing for precise purity determination and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Determination
Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a primary technique for assessing the purity of this compound and identifying volatile impurities. The method separates compounds based on their volatility and interaction with a stationary phase, with MS providing identification based on mass-to-charge ratio.
Various suppliers report the purity of this compound as determined by GC, with typical values exceeding 95%. leyan.comlgcstandards.comvwr.com For instance, different batches have shown purities of 95.81%, 97.19%, and greater than 98.0%. leyan.comlgcstandards.comvwr.commyskinrecipes.com In one analysis, a sample was found to contain 85.9% this compound, with an identified impurity of 0.25% 1-bromo-5-chloropentane (B104276), a potential starting material. googleapis.com The yield of a synthesis reaction has also been quantified using GC normalization, reporting a result of 86.5%. ambeed.com
Furthermore, GC-MS is crucial for identifying byproducts in related syntheses, such as the detection of overchlorinated species like 3,5-dichloroheptane-2,6-dione. In the analysis of derivative compounds, gas chromatography has been used to assay a product mixture, revealing the presence of a 10.5% isomeric impurity. google.com
Reported Purity of this compound by GC Analysis
| Purity Value | Reference |
|---|---|
| >98.0% | vwr.commyskinrecipes.comtcichemicals.com |
| 97.19% | lgcstandards.com |
| 95.81% | leyan.com |
| 86.5% (Yield) | ambeed.com |
| 85.9% | googleapis.com |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound and its non-volatile impurities. This technique is particularly valuable for monitoring the progress of chemical reactions and ensuring the final product meets stringent purity specifications. ambeed.com
For quantitative analysis, a common approach involves using a reverse-phase C18 column with ultraviolet (UV) detection at a wavelength of 210 nm, which can be used to confirm purity levels greater than 98%. HPLC methods are also instrumental in the purification and analysis of derivatives. For example, it has been used to monitor and reduce the E-isomer impurity in (E-Z)-7-chloro-2((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester to less than 0.1%. google.com Henan Yuchen Pharmaceutical Co., Ltd. lists HPLC as an analytical method for determining the purity of the compound. cphi-online.com
Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and molecular weight of this compound, serving as indispensable tools for structural elucidation and identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon (¹³C) NMR are employed to confirm the structural identity of this compound. lgcstandards.com
Certificates of Analysis for the compound consistently report that the ¹H NMR and ¹³C NMR spectra conform to its expected structure. leyan.comlgcstandards.com NMR analysis confirms the presence of key structural features, such as the α-keto group and the chloroalkane moiety. While specific chemical shift data for this compound is not detailed in the provided results, data for a related derivative, ethyl (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-hepnoate, has been published, illustrating the utility of NMR in characterizing this class of molecules. google.com
Spectroscopic Data for Ethyl (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-hepnoate
| Technique | Solvent/Frequency | Reported Chemical Shifts (ppm) | Reference |
|---|---|---|---|
| ¹H NMR | CDCl₃, 500 MHz | 0.82-0.84 (dd, 1H), 1.15-1.23 (s, 7H), 1.43-1.46 (dd, 1H), 1.61-1.67 (m, 2H), 1.78-1.83 (m, 2H), 2.19-2.23 (m, 2H), 3.53-3.56 (t, 2H), 6.77-6.79 (t, 1H), 6.99 (s, 1H) | google.com |
Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₉H₁₅ClO₃, corresponding to a molecular weight of approximately 206.67 g/mol . leyan.comlgcstandards.comsmolecule.com MS analysis confirms this molecular weight and is a standard test for structural confirmation, with results showing conformity to the expected structure. lgcstandards.com A patent for the synthesis of 7-chloro-2-oxoheptanoic acid includes a mass spectrum of the intermediate, this compound. google.com
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), offers enhanced specificity and is considered to provide superior detection capabilities for related compounds. vulcanchem.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include a strong absorption for the ester carbonyl (C=O) group, another distinct absorption for the ketone carbonyl (C=O) group, and a peak corresponding to the carbon-chlorine (C-Cl) bond. While IR spectroscopy is a standard analytical method, specific spectral data for this compound were not available in the consulted resources.
Impurity Identification and Quantification in Pharmaceutical Contexts
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical components of quality control in the pharmaceutical industry. qodenext.comgmp-compliance.org Impurities can originate from various sources, including starting materials, by-products of the synthesis process, and degradation products. nih.govconicet.gov.ar For this compound, a crucial step is to identify and control any unwanted chemical entities that may compromise the quality of the final drug substance. google.com
A study focusing on the synthesis of Cilastatin (B194054) Sodium identified this compound as a key starting material and a potential genotoxic impurity (PGI). ijpsr.com The research highlighted the importance of monitoring impurities derived from the synthesis route, including related analogue and homologue impurities. ijpsr.com
Table 1: Examples of Impurities in the Synthesis of Cilastatin Sodium from this compound
| Impurity Name | Type | Source |
| 1-Bromo-5-chloropentane | Starting Material | Synthesis Process ijpsr.com |
| Ethyl-2-acetyl-7-chloro heptanoate | Intermediate | Synthesis Process ijpsr.com |
| (E)-form isomer of subsequent products | Isomeric Impurity | Reaction By-product googleapis.com |
Genotoxic impurities (GTIs) are of significant concern as they have the potential to damage DNA and cause mutations, even at very low levels. scholarsresearchlibrary.comlupinepublishers.comeuropeanpharmaceuticalreview.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of such impurities. asianjpr.com
In the context of this compound, which is an alkyl halide, it falls into a structural class that warrants evaluation for genotoxicity. ijpsr.com A gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the determination of several potentially genotoxic impurities in Cilastatin Sodium, with this compound being one of the key compounds monitored. ijpsr.comijpsr.com These impurities were classified as Class 3 under ICH M7 guidelines, indicating they have an alerting structure and require control to an acceptable limit, such as the Threshold of Toxicological Concern (TTC). ijpsr.comeuropa.eu The TTC represents a dose below which there is a negligible risk of carcinogenicity or other toxic effects. europa.eu
The validation of analytical methods is a regulatory requirement to ensure that the chosen method is suitable for its intended purpose. europa.eu This involves demonstrating specificity, linearity, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantification (LOQ). pharmtech.compharmaguru.co
For the analysis of potentially genotoxic impurities related to this compound, a GC-MS method was validated according to ICH guidelines. ijpsr.com The key validation parameters are summarized below:
Specificity: The method's ability to selectively detect and quantify the impurities in the presence of other components. europa.eu
Linearity: The method demonstrated a linear relationship between the concentration of the impurities and the instrumental response, with a correlation coefficient greater than 0.999. ijpsr.comijpsr.com
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de For the seven PGIs, including this compound, the LOD was found to be 3 µg/g. ijpsr.comijpsr.com A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD. loesungsfabrik.de
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.de A signal-to-noise ratio of 10:1 is typically accepted for the LOQ. loesungsfabrik.de
Accuracy: The accuracy of the method was confirmed by recovery studies. ijpsr.com
Table 2: Method Validation Parameters for Genotoxic Impurities
| Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient) | > 0.999 | > 0.999 ijpsr.comijpsr.com |
| Limit of Detection (LOD) | Reportable | 3 µg/g ijpsr.comijpsr.com |
| Limit of Quantification (LOQ) | Reportable | Not explicitly stated, but method is for trace level determination ijpsr.com |
| Accuracy (Recovery) | Within specified limits | Not explicitly stated, but validated ijpsr.com |
| Precision (RSD) | ≤ 10.0% for system suitability | Not explicitly stated, but validated ijpsr.com |
Isomeric impurities are molecules that have the same molecular formula but different structural arrangements. veeprho.com In pharmaceutical manufacturing, the control of these impurities is critical as different isomers can have different pharmacological and toxicological properties. veeprho.com
During the synthesis of Cilastatin, the reaction of this compound with (S)-2,2-dimethylcyclopropanecarboxamide can lead to the formation of both (Z) and (E) isomers of the subsequent intermediate. googleapis.com The (Z)-isomer is the desired product, while the (E)-isomer is considered a process-related impurity. googleapis.com Research has shown that a considerable amount (around 10-13%) of the (E)-isomer can be produced during this step. googleapis.com
Methods have been developed to control and reduce the formation of the E-isomer. wjpsonline.com One approach involves treating the reaction mixture with hydrochloric acid to facilitate the disappearance of the E-isomer. newdrugapprovals.org Another method involves a purification process where the crude product is dissolved in a solvent mixture and the pH is adjusted, leading to the precipitation of the desired Z-isomer with a significantly reduced E-isomer content (e.g., below 0.2%). wjpsonline.comgoogle.com
Reference Standards and Quality Control Research
Reference standards are highly purified compounds that are used as a benchmark for confirming the identity, purity, and concentration of a substance. lgcstandards.com In the context of this compound, commercially available reference standards are used for quality control testing in pharmaceutical laboratories. lgcstandards.com These standards are essential for the validation of analytical methods and for the routine testing of raw materials to ensure they meet the required specifications before being used in production. gmp-compliance.orgselvita.comgmpsop.com
The quality control process for starting materials like this compound involves a series of tests to verify their identity, purity, and quality. qodenext.comeubioco.eu This includes using analytical techniques like chromatography to compare the material against a certified reference standard. eubioco.eu The availability of well-characterized reference standards for this compound and its potential impurities is crucial for maintaining the quality and consistency of the final pharmaceutical product. lgcstandards.com
Computational and Theoretical Studies of Ethyl 7 Chloro 2 Oxoheptanoate
Molecular Modeling and Conformational Analysis
Computational models suggest that specific conformations are preferred to minimize steric hindrance and electronic repulsion. For instance, a gauche conformation between the ketone and the ester group is predicted to be energetically favorable, as it reduces steric strain. Additionally, an antiperiplanar arrangement of the terminal chlorine atom relative to the carbonyl group at C2 is thought to diminish electronic repulsion between these electronegative centers. The molecule possesses eight rotatable bonds, contributing to its conformational landscape. ambeed.com
Computed Physicochemical Properties of Ethyl 7-chloro-2-oxoheptanoate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 206.67 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 8 | ambeed.com |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide insights into the electronic properties of this compound. The electron-withdrawing nature of the chlorine atom and the ketone group significantly polarizes the molecule, which is a key determinant of its reactivity.
Electrostatic potential maps of the related carboxylic acid show regions of high electron density around the chlorine and oxygen atoms, while the carbonyl carbon of the ketone is electron deficient. This electron deficiency makes the ketone group susceptible to nucleophilic attack.
Reaction Pathway Modeling and Transition State Analysis
This compound is a key intermediate in the synthesis of various organic compounds, including the renal dehydropeptidase inhibitor, cilastatin (B194054). google.comsmolecule.com Its synthesis often involves a Grignard reaction between a Grignard reagent derived from 1-bromo-5-chloropentane (B104276) and diethyl oxalate (B1200264). google.comgoogle.com
Reaction pathway modeling for the synthesis of this compound focuses on optimizing reaction conditions to maximize yield and purity. For instance, controlling the temperature of the Grignard reaction and subsequent addition to diethyl oxalate is crucial to minimize side reactions. google.com The addition reaction temperature is ideally maintained between -25°C and -5°C. google.com
Transition state analysis for the reactions involving this compound, such as its conversion to cilastatin, would involve computational modeling of the energy barriers for each step. This allows for the identification of the rate-determining step and provides a theoretical basis for catalyst selection and reaction optimization. However, specific transition state analysis data for reactions involving this compound were not found in the provided search results.
Structure-Activity Relationship (SAR) Investigations (as a probe compound)
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. While specific SAR studies focused solely on this compound as a probe compound are not detailed in the provided results, its use as a building block in the synthesis of biologically active molecules provides indirect SAR insights.
For example, this compound is a precursor for cilastatin. ijpsr.com The structural features of this compound, namely the seven-carbon chain with a terminal chlorine and a ketone at the second position, are essential for the final structure and activity of cilastatin.
In the broader context of related compounds, SAR studies on β-keto esters have shown that the nature and position of substituents can significantly impact their biological activity. For instance, in a study of β-keto esters as quorum sensing inhibitors, the presence of a phenyl ring at the C-3 position was crucial for antagonist activity, and further substitutions on the aromatic ring modulated this activity. mdpi.com Although this compound lacks an aromatic ring, this highlights the principle that modifications to the core structure can lead to significant changes in biological function.
In Silico Prediction of Reactivity and Selectivity
In silico methods, which utilize computer simulations, are valuable for predicting the reactivity and selectivity of chemical compounds. For this compound, its reactivity is largely dictated by the two primary functional groups: the ketone and the chloroalkane.
The ketone group at the C2 position is susceptible to nucleophilic addition reactions. The adjacent ester group can influence the reactivity of this ketone. The terminal chlorine atom at the C7 position is a leaving group, making this position susceptible to nucleophilic substitution reactions.
Computational models can predict the most likely sites for reaction. For example, the electron-deficient carbonyl carbon of the ketone is a prime target for nucleophiles. The selectivity of reactions can also be predicted. For instance, in reactions with a nucleophile, computational models could help determine whether addition to the ketone or substitution of the chlorine is more favorable under specific conditions.
Furthermore, in silico tools can be used to predict the potential for a molecule to be a substrate for certain enzymes. For example, ketoreductases can be used for the enantioselective reduction of the ketone in related oxo-esters to produce chiral alcohols, which are valuable pharmaceutical intermediates. tudelft.nl Computational docking studies could predict the binding affinity of this compound to the active site of various ketoreductases, thus guiding the selection of an appropriate enzyme for a desired stereoselective reduction.
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of Ethyl 7-chloro-2-oxoheptanoate has traditionally been dominated by the Grignard reaction. However, recent research has focused on optimizing this process and exploring entirely new pathways to improve yield, purity, and environmental sustainability.
The conventional method involves a Grignard reaction between 1-bromo-5-chloropentane (B104276) and magnesium, followed by a condensation reaction with diethyl oxalate (B1200264). google.comgoogle.com A significant challenge in this process is controlling side reactions. google.com To address this, innovations have focused on solvent choice and purification techniques. For instance, using solvents like toluene (B28343) in place of ethers such as tetrahydrofuran (B95107) (THF) is being explored to enhance safety. google.com Furthermore, a patented method describes an advanced purification step where the crude product reacts with a hydrazine (B178648) compound, followed by hydrolysis and rectification, which significantly improves product purity and yield. google.com
Beyond optimizing the Grignard pathway, alternative synthetic routes are emerging. One such method proceeds from an ethyl 7-chloro-2-hydroxyiminoheptanoate intermediate. Another novel, two-step approach has been developed starting from 6-chloroacetyl chloride. This method is reported to be more easily controlled, lower in cost, and results in fewer side reactions and higher yields, making it suitable for industrial-scale production. wipo.int
Green chemistry principles are also being applied, with a focus on biocatalytic methods. Research into the microbial reduction of similar keto esters, such as ethyl 2-oxoheptanoate using Actinobacteria strains, suggests a potential pathway for the greener synthesis of its chlorinated analogue. scirp.org These enzymatic processes offer high stereospecificity and operate under mild conditions, reducing environmental impact.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Starting Materials | Key Process Steps | Reported Advantages | Reference(s) |
|---|---|---|---|---|
| Optimized Grignard | 1-bromo-5-chloropentane, Diethyl oxalate | Grignard reaction, Condensation, Hydrazine purification | High purity and yield, Improved safety with solvent choice | google.comgoogle.com |
| Hydroxyimino Route | Ethyl 7-chloro-2-hydroxyiminoheptanoate | Hydrolysis of the oxime | Alternative pathway | |
| Two-Step from Acyl Chloride | 6-chloroacetyl chloride | Nucleophilic substitution, Hydrolysis | Fewer steps, Low cost, High yield, Simple aftertreatment | wipo.int |
| Potential Biocatalytic | this compound (for reduction) | Microbial/Enzymatic reduction | Green chemistry, High stereospecificity, Mild conditions | scirp.org |
Exploration of New Catalytic Systems for Synthesis
The quest for more efficient and environmentally benign synthesis has spurred research into new catalytic systems. A primary focus is the development of biocatalysts, particularly enzymes, that can perform specific chemical transformations with high selectivity.
The field of biocatalytic reduction is particularly relevant. Studies on actinomycetes have demonstrated their ability to reduce various α-keto esters. scirp.org While direct application to this compound is still an area for development, the successful reduction of the non-chlorinated parent compound, ethyl 2-oxoheptanoate, indicates a strong potential for creating chiral alcohols from this substrate. scirp.org The use of whole-cell biocatalysts or isolated reductase enzymes could offer a sustainable alternative to traditional chemical reductants, avoiding harsh reaction conditions and metallic waste.
In more conventional chemistry, while the Grignard reaction is reagent-based rather than catalytic, research aims to minimize the stoichiometric use of magnesium and improve reaction efficiency. google.com The development of true catalytic systems that could facilitate the key carbon-carbon bond formation in a more atom-economical manner remains a significant goal for future research.
Table 2: Potential Catalytic Systems and Their Significance
| Catalytic System | Catalyst Type | Potential Application | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Microbial Reductases | Enzymes (from Actinobacteria, etc.) | Stereospecific reduction of the keto group | Environmentally friendly, High selectivity, Mild reaction conditions | scirp.org |
| Acid/Base Catalysis | Various | Synthesis from precursors like ethyl cyanoacetate (B8463686) | Versatility in promoting condensation reactions | smolecule.com |
Expanded Applications in Medicinal Chemistry and Drug Discovery
The primary and most well-established application of this compound is as a crucial starting material in the synthesis of Cilastatin (B194054). google.compatsnap.com Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation and reduce potential nephrotoxicity. patsnap.com The purity of this compound is a critical factor influencing the final yield and quality of Cilastatin. google.comgoogle.com
Beyond this established role, a significant emerging application is its use as a reagent in the synthesis of A-1155463. chemicalbook.com A-1155463 is a potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL), a protein involved in regulating apoptosis (programmed cell death). chemicalbook.com By inhibiting BCL-XL, A-1155463 can induce apoptosis in cancer cells, making it a promising therapeutic agent in oncology. This expansion from antibiotic potentiators to direct anticancer agents marks a substantial evolution in the compound's utility in drug discovery.
Table 3: Pharmaceutical Applications of this compound
| Synthesized Molecule | Therapeutic Area | Mechanism of Action | Role of this compound | Reference(s) |
|---|---|---|---|---|
| Cilastatin | Infectious Disease | Renal dehydropeptidase inhibitor; prevents antibiotic degradation | Key starting material | google.compatsnap.comsmolecule.com |
| A-1155463 | Oncology | Selective BCL-XL inhibitor; induces apoptosis in cancer cells | Reagent in the synthetic pathway | chemicalbook.com |
Role as a Chemical Probe in Biological Systems
While this compound is primarily a synthetic intermediate, its role as a precursor to bioactive molecules allows it to indirectly serve as a tool for probing biological systems. smolecule.com A chemical probe is a small molecule used to study and manipulate biological processes. In this context, the compound enables the creation of such probes.
The synthesis of Cilastatin from this compound provides a clear example. Cilastatin is used to inhibit a specific enzyme, renal dehydropeptidase I, which allows researchers to study the metabolic pathways of certain drugs and the mechanisms of nephrotoxicity. patsnap.comsmolecule.com
Similarly, its role in synthesizing the BCL-XL inhibitor A-1155463 facilitates the study of apoptosis. chemicalbook.com By using A-1155463, researchers can probe the function of the BCL-2 family of proteins and their importance in cancer cell survival. Therefore, while not a probe itself, this compound is a key enabler for the development of highly specific molecules used to investigate complex cellular pathways.
Development of Advanced Analytical Techniques for Trace Analysis
The critical need for high-purity this compound in pharmaceutical manufacturing necessitates the use of advanced analytical techniques for quality control and trace impurity analysis. The presence of even small amounts of impurities can negatively impact the yield and purity of the final active pharmaceutical ingredient. google.com
Standard analytical methods are routinely employed to ensure the quality of the compound, with purities often required to be above 98%. tcichemicals.comavantorsciences.com These techniques include Gas Chromatography (GC) for purity assessment and analysis of volatile components, and High-Performance Liquid Chromatography (HPLC) for separating and quantifying the compound and its non-volatile impurities. avantorsciences.comambeed.com
For structural confirmation and more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is used. ambeed.com Furthermore, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide an even higher level of sensitivity and specificity, enabling the detection and identification of trace-level impurities. ambeed.com The ongoing development in this area focuses on improving the resolution and sensitivity of these methods, such as through the use of Ultra-High-Performance Liquid Chromatography (UPLC), to ensure the highest possible quality for pharmaceutical synthesis.
Table 4: Analytical Techniques for the Analysis of this compound
| Analytical Technique | Primary Purpose | Information Obtained | Reference(s) |
|---|---|---|---|
| Gas Chromatography (GC) | Purity Assessment | Quantifies purity and volatile impurities | avantorsciences.com |
| High-Performance Liquid Chromatography (HPLC) | Purity and Impurity Profiling | Separation and quantification of the main compound and non-volatile impurities | ambeed.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Trace Analysis and Identification | Highly sensitive detection and structural elucidation of impurities | ambeed.com |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirms the chemical structure of the compound | ambeed.com |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
